3-Benzyloxy-6-iodo-2-(piperidin-1-yl)-pyridine
CAS No.:
Cat. No.: VC16504949
Molecular Formula: C17H19IN2O
Molecular Weight: 394.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19IN2O |
|---|---|
| Molecular Weight | 394.25 g/mol |
| IUPAC Name | 6-iodo-3-phenylmethoxy-2-piperidin-1-ylpyridine |
| Standard InChI | InChI=1S/C17H19IN2O/c18-16-10-9-15(21-13-14-7-3-1-4-8-14)17(19-16)20-11-5-2-6-12-20/h1,3-4,7-10H,2,5-6,11-13H2 |
| Standard InChI Key | XJNXXDFOZGRNMR-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)C2=C(C=CC(=N2)I)OCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characterization
3-Benzyloxy-6-iodo-2-(piperidin-1-yl)-pyridine is a heterocyclic aromatic compound featuring a pyridine core substituted at positions 2, 3, and 6 with piperidin-1-yl, benzyloxy, and iodine groups, respectively. Its molecular formula is C₁₇H₁₇IN₂O, yielding a molecular weight of 424.24 g/mol. The iodine atom at position 6 introduces significant steric and electronic effects, while the benzyloxy group at position 3 enhances lipophilicity, a critical factor in drug design for membrane permeability .
The compound’s structure was inferred from analogous pyridine derivatives described in recent literature. For instance, imidazo[1,2-b]pyridazines with benzylthio or benzyloxy substituents demonstrate how bulky aromatic groups influence bioactivity and metabolic stability . X-ray crystallography data for related compounds, such as 6-benzylthio-3-methoxyimidazo[1,2-b]pyridazines, reveal planar aromatic systems with dihedral angles between substituents impacting intermolecular interactions .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of 3-benzyloxy-6-iodo-2-(piperidin-1-yl)-pyridine likely involves multi-step functionalization of a pyridine precursor. A plausible pathway includes:
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Iodination: Direct electrophilic substitution at position 6 using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst.
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Piperidine Coupling: Nucleophilic aromatic substitution (SNAr) at position 2 with piperidine under basic conditions (e.g., K₂CO₃ in DMF).
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Benzyloxy Introduction: Mitsunobu reaction or Williamson ether synthesis to install the benzyloxy group at position 3 .
A similar approach was employed for synthesizing 6-benzylthio-3-methoxyimidazo[1,2-b]pyridazines, where Stille cross-coupling and condensation reactions were pivotal . Challenges in purification may arise due to the iodine atom’s polarizability, necessitating chromatographic techniques with silica gel or reverse-phase HPLC.
Side Reactions and Byproducts
Competing reactions during synthesis include:
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Over-iodination: Uncontrolled iodination at positions 4 or 5 of the pyridine ring.
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N-Oxidation: Formation of pyridine N-oxide derivatives under oxidative conditions, as observed in the synthesis of 3-methoxy-2-phenylimidazo[1,2-b]pyridazines .
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Ether Cleavage: Acidic or reductive conditions may cleave the benzyloxy group, requiring protective strategies like tert-butyl dimethylsilyl (TBS) ethers .
Physicochemical Properties
Experimental data for this specific compound remain limited, but properties can be extrapolated from structurally related molecules:
The high logP value suggests strong lipid solubility, aligning with trends observed for benzyloxy-substituted heterocycles . The iodine atom contributes to a higher molecular weight and may enhance stability against oxidative metabolism.
Industrial and Research Applications
Material Science
Iodinated pyridines serve as intermediates in organic electronics. For example, 2-fluoro-3-propoxy-pyridine derivatives are used in light-emitting diodes (LEDs) . The iodine atom’s polarizability could enhance charge transport in conductive polymers.
Analytical Chemistry
This compound’s strong UV absorbance (λₘₐₓ ≈ 270 nm) makes it suitable as a HPLC standard for quantifying aromatic amines. Piperidine’s basicity (pKa ≈ 11) also enables pH-dependent separation techniques.
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